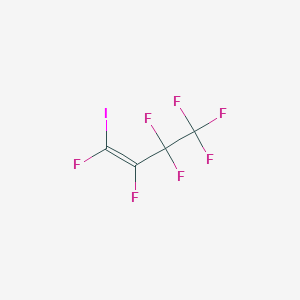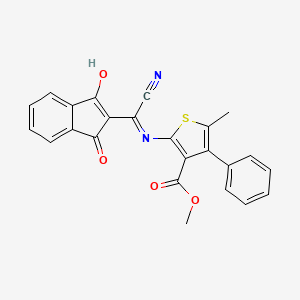
methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an indene moiety, which is a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media. This one-pot reaction provides a straightforward approach to synthesizing the compound with good yields and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could produce reduced indene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene and indene derivatives, such as:
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid
Uniqueness
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C24H16N2O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl 2-[(Z)-[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H16N2O4S/c1-13-18(14-8-4-3-5-9-14)20(24(29)30-2)23(31-13)26-17(12-25)19-21(27)15-10-6-7-11-16(15)22(19)28/h3-11,27H,1-2H3/b26-17+ |
Clave InChI |
NRVIFSFDICBMJA-YZSQISJMSA-N |
SMILES isomérico |
CC1=C(C(=C(S1)/N=C(\C#N)/C2=C(C3=CC=CC=C3C2=O)O)C(=O)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=C(S1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


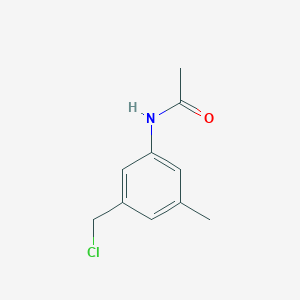

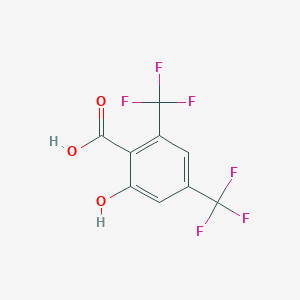
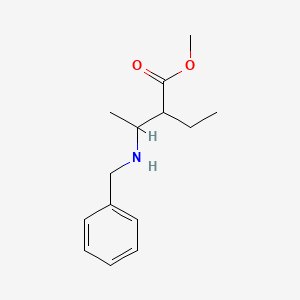
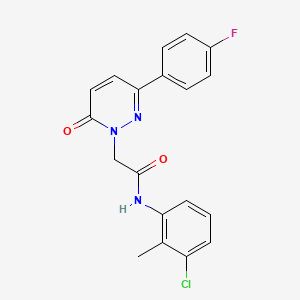
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
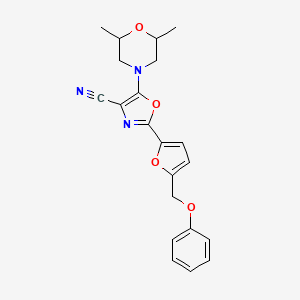
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)

![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)


